BenchChemオンラインストアへようこそ!

PDE4-IN-16

PDE4 Inhibition cAMP Signaling Inflammation

PDE4-IN-16 (EAPT) is a selective PDE4 inhibitor with an IC50 of 3.61 μM, ideal for studying cAMP-mediated pathways and inflammatory disease models. Its moderate potency minimizes off-target effects in cell-based assays, while its pyrazole core provides a tractable scaffold for SAR exploration. With a favorable logP of 3.23 and MW of 299.25, it is a reliable tool compound for target validation and medicinal chemistry benchmarking before advancing to more potent leads.

Molecular Formula C13H12F3N3O2
Molecular Weight 299.25 g/mol
CAS No. 223500-15-0
Cat. No. B3253404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDE4-IN-16
CAS223500-15-0
Molecular FormulaC13H12F3N3O2
Molecular Weight299.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C13H12F3N3O2/c1-2-21-12(20)10-7-18-19(11(10)13(14,15)16)9-5-3-8(17)4-6-9/h3-7H,2,17H2,1H3
InChIKeyFBVMBKURYFZUDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PDE4-IN-16 (CAS 223500-15-0) for Research Procurement


PDE4-IN-16, also known as EAPT or ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, is a chemical probe within the phosphodiesterase 4 (PDE4) inhibitor class. It is cited as compound 27 in patent literature [1]. The compound is offered by multiple vendors for research applications involving cAMP-mediated signaling pathways and inflammatory disease models . Its molecular formula is C13H12F3N3O2 with a molecular weight of 299.25 g/mol .

Why PDE4-IN-16 (CAS 223500-15-0) Cannot Be Substituted with Generic PDE4 Inhibitors


PDE4 inhibitors exhibit a wide range of biochemical and biophysical properties, making direct substitution of one compound for another without quantitative evidence highly risky. Differences in potency, isoform selectivity, and physicochemical parameters can lead to divergent experimental outcomes. PDE4-IN-16 occupies a distinct position in the PDE4 inhibitor landscape, characterized by moderate potency and a unique substitution pattern that distinguishes it from both older standards and newer, highly optimized leads. The following sections provide quantitative evidence to support informed procurement and experimental design decisions.

Quantitative Evidence for PDE4-IN-16 (CAS 223500-15-0) Against Comparators


Potency Comparison: PDE4-IN-16 vs. Rolipram, Roflumilast, Apremilast, and Crisaborole

PDE4-IN-16 inhibits PDE4 with an IC50 of 3.61 μM [1]. This value places it in the micromolar range, distinct from the nanomolar potency of reference inhibitors Rolipram (IC50 = 130 nM for PDE4B and 240 nM for PDE4D ), Roflumilast (IC50 = 0.7-0.9 nM for PDE4A1/B1 ), and Apremilast (IC50 = 74 nM for PDE4 [2]). It is, however, more potent than the topical inhibitor Crisaborole (IC50 = 490 nM ). This potency profile suggests PDE4-IN-16 is suitable for studies where strong PDE4 inhibition is not desired or where a chemical starting point with moderate activity is advantageous for further optimization.

PDE4 Inhibition cAMP Signaling Inflammation

Selectivity Profile: PDE4-IN-16 vs. Reference Inhibitors

While PDE4-IN-16 is described as a selective PDE4 inhibitor , detailed isoform selectivity data (e.g., PDE4B vs. PDE4D) is not publicly available. This contrasts with extensively profiled inhibitors like Rolipram (IC50 PDE4B = 130 nM, PDE4D = 240 nM ) and Roflumilast (IC50 PDE4A1 = 0.7 nM, PDE4B1 = 0.9 nM ), where subtype-specific activity has been quantified. In the absence of direct data, PDE4-IN-16 should be considered a pan-PDE4 inhibitor with an unknown selectivity window. This represents both a limitation and an opportunity for researchers investigating broader PDE4 family inhibition without subtype bias.

PDE4 Isoform Selectivity Off-Target Effects cAMP Compartmentalization

Solubility Profile for In Vitro and In Vivo Formulation

PDE4-IN-16 demonstrates good solubility in DMSO, with a reported maximum of 45 mg/mL (150.38 mM) when sonicated . This is comparable to other small molecule PDE4 inhibitors and facilitates the preparation of concentrated stock solutions for in vitro assays. For in vivo studies, vendor-provided formulation protocols (e.g., DMSO:Tween 80:Saline = 10:5:85) are available . In contrast, some PDE4 inhibitors like Crisaborole have lower reported DMSO solubility (e.g., 50 mg/mL ), while others like Rolipram have higher reported solubility (e.g., 55 mg/mL ). The solubility of PDE4-IN-16 is adequate for most research applications, but researchers should verify solubility in their specific assay buffers.

Compound Solubility DMSO Stock Formulation

Physicochemical Properties: LogP and Structural Features

PDE4-IN-16 has a calculated logP of 3.2312 , indicating moderate lipophilicity. This value suggests potential for both cell permeability and some CNS penetration, consistent with its reported use in CNS disease research [1]. In comparison, Rolipram has a lower logP (1.6-2.0) and is known for CNS activity, while Crisaborole has a higher logP (4.1) and is used topically [2]. The logP of PDE4-IN-16 positions it between these extremes, potentially offering a balance of membrane permeability and aqueous solubility. Its structure, featuring a 4-aminophenyl group and a trifluoromethyl group, may contribute to unique binding interactions within the PDE4 active site.

Lipophilicity cLogP Blood-Brain Barrier

Compound Stability and Storage Conditions

PDE4-IN-16 is reported to be stable at ambient temperature for a few days during shipping . For long-term storage, it is recommended to be kept sealed in a dry environment at 2-8°C . This stability profile is typical for small molecule research compounds and ensures that the material can be handled under standard laboratory conditions without significant degradation. While specific accelerated stability data is not available, vendors provide these storage recommendations based on internal quality control. In comparison, some PDE4 inhibitors like Roflumilast require storage at -20°C , indicating that PDE4-IN-16 may offer greater convenience for routine use.

Compound Stability Storage Shipping

Recommended Research Applications for PDE4-IN-16 (CAS 223500-15-0)


In Vitro Screening of PDE4-Dependent cAMP Signaling

PDE4-IN-16 is a suitable tool compound for in vitro studies examining the role of PDE4 in cAMP-mediated pathways. Its moderate potency (IC50 3.61 μM [1]) allows for robust signal generation in cell-based assays using cAMP biosensors, without the risk of off-target effects that can occur with higher potency inhibitors at supraphysiological concentrations. Researchers can use this compound to validate the involvement of PDE4 in their cellular model before progressing to more potent or clinically advanced inhibitors.

Medicinal Chemistry: Starting Point for Structure-Activity Relationship (SAR) Studies

The pyrazole core of PDE4-IN-16, with its specific 4-aminophenyl and trifluoromethyl substitutions, provides a chemically tractable scaffold for SAR exploration [2]. Its micromolar potency leaves ample room for optimization, and its physicochemical properties (logP 3.2312, MW 299.25 ) are favorable for lead-like development. Medicinal chemists can use PDE4-IN-16 as a reference compound to benchmark new analogs, aiming to improve potency and selectivity while monitoring changes in solubility and permeability.

In Vivo Proof-of-Concept Studies in Inflammatory Disease Models

PDE4-IN-16 has been referenced for use in studies of inflammatory diseases and CNS disorders involving elevated cytokine levels [1]. Its reported solubility in DMSO (45 mg/mL ) and availability of formulation protocols make it feasible for preliminary in vivo studies. While its moderate potency may limit its use in advanced preclinical models, it can serve as a useful tool for initial proof-of-concept experiments in rodents, helping to establish target engagement and biological effect before investing in more optimized compounds.

Control Compound for PDE4 Selectivity Profiling

Although detailed isoform selectivity data for PDE4-IN-16 is lacking, its classification as a PDE4 inhibitor [1] makes it a potential control compound for profiling new chemical entities against a panel of PDE enzymes. In such assays, PDE4-IN-16 would be expected to inhibit PDE4 with micromolar potency while showing minimal activity against other PDE families. This use case is contingent on the user confirming selectivity in their own assay systems, but the compound's known activity provides a basis for inclusion in screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for PDE4-IN-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.